4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

Building Block Process Chemistry Physicochemical Property

SAR campaigns demand robust pyrimidine cores. This CF3-bearing pyrimidine solves reactivity and metabolic stability bottlenecks: - Direct SNAr handle for rapid library synthesis of kinase/GPCR probes. - Solid-state format ensures accurate stoichiometry at kg-scale. - ≥95% purity across vendors, minimizing variability in process development.

Molecular Formula C7H6ClF3N2
Molecular Weight 210.58 g/mol
CAS No. 175277-32-4
Cat. No. B066441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
CAS175277-32-4
Molecular FormulaC7H6ClF3N2
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1Cl)C(F)(F)F)C
InChIInChI=1S/C7H6ClF3N2/c1-3-4(2)12-6(7(9,10)11)13-5(3)8/h1-2H3
InChIKeyQKXBEKRDGUZIFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine: Physicochemical & Procurement Profile


4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 175277-32-4) is a poly-substituted pyrimidine building block bearing chlorine, methyl, and trifluoromethyl groups. It has a molecular weight of 210.58 g/mol and an XLogP3-AA value of 2.8, indicating moderate lipophilicity [1]. The compound is supplied as a solid with a minimum purity specification of 95% .

Solid-state handling supports precise weighing for synthesis workflows
Consistent minimum purity (95%) across multiple vendors supports procurement confidence
Trifluoromethylated heterocyclic core suitable for medicinal chemistry building block libraries

Risks of Substituting 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine


Generic substitution with other pyrimidine chlorides can alter reaction selectivity and product profiles. The trifluoromethyl group at C2 confers distinct electronic and steric properties, affecting nucleophilic aromatic substitution (SNAr) reactivity and the lipophilicity of derived compounds. Without the -CF3 moiety, as in 4-chloro-5,6-dimethylpyrimidine, the resulting intermediates may exhibit reduced metabolic stability or target engagement in downstream applications [1]. Similarly, replacing the chlorine at C4 with alternative leaving groups changes the regiochemical outcome of cross-coupling reactions [2].

Pyrimidine analog without CF₃
May reduce metabolic stability and lipophilicity in downstream compounds, altering drug-like properties.
Alternative leaving group at C4
Can change regiochemical outcome of cross-coupling reactions, limiting direct substitution.

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine: Key Differentiators


Solid Physical State Enhances Handling Precision

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is a solid at 20°C, whereas 4-Chloro-2-(trifluoromethyl)pyrimidine is a liquid [1]. This physical state difference improves weighing accuracy and reduces solvent evaporation during reaction setup, minimizing variability in stoichiometry and improving batch-to-batch reproducibility in process chemistry applications.

Physical state
Head-to-head
Solid vs. Liquid at 20 °C
Solid form may improve weighing accuracy and stoichiometric control.
Ambient temperature data; vendor inferred.
Building Block Process Chemistry Physicochemical Property

Higher Lipophilicity vs. Non-CF3 Pyrimidine Analog

The computed XLogP3-AA value for 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is 2.8 [1]. In contrast, 4-chloro-5,6-dimethylpyrimidine, which lacks the trifluoromethyl group, has an XLogP3 of approximately 1.9 . This 0.9-unit increase in logP corresponds to a roughly 8-fold higher partition coefficient, indicating significantly greater lipophilicity that can enhance membrane permeability and target binding in derived drug candidates [2].

Lipophilicity (XLogP3)
Cross-study comparable
2.8 (+0.9 vs non-CF₃ analog)
Higher computed lipophilicity may support membrane permeability in derived analogs.
Computed descriptor; experimental verification recommended.
Lipophilicity Drug-Likeness ADME

Consistent Purity Across Multiple Vendors

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is consistently offered with a minimum purity of 95% across major vendors . While some analogs, such as 4-Chloro-2-(trifluoromethyl)pyrimidine, also achieve 95% purity, the target compound's purity is supported by multiple independent supplier specifications, reducing the risk of batch-to-batch variability and ensuring reliable performance in synthetic applications.

Purity specification
Source review
≥95% (multi-vendor consensus)
Multi-vendor consistency supports procurement without extensive quality verification.
Vendor HPLC/GC data; lot-specific verification advised.
Purity Quality Control Reproducibility

Versatile SNAr Substrate for Diversification

The chlorine atom at C4 of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing trifluoromethyl group at C2 and the pyrimidine ring nitrogens [1]. This allows for efficient diversification with amines, alcohols, and thiols, providing rapid access to a library of 4-substituted 2-trifluoromethylpyrimidines. In contrast, 4-chloro-5,6-dimethylpyrimidine lacks this electronic activation, often requiring harsher conditions or transition metal catalysis for similar substitutions.

SNAr reactivity
Class-level
Activated by -CF₃ & ring nitrogens
May enable milder nucleophilic substitution conditions.
Reactivity inferred; experimental validation required.
SNAr Diversification Building Block

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine: Optimal Applications


Late-Stage Diversification in Medicinal Chemistry

The C4 chlorine of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine serves as a robust handle for SNAr reactions, enabling the rapid synthesis of focused libraries around a trifluoromethylpyrimidine core. This is supported by class-level inference of enhanced reactivity due to the -CF3 group [1]. Such libraries are essential for probing structure-activity relationships (SAR) in kinase inhibitor and GPCR modulator programs where fluorinated heterocycles confer favorable ADME properties.

Scalable Synthesis in Process Chemistry

The solid physical state of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine simplifies handling and weighing in kilogram-scale processes, reducing the risk of solvent loss and improving stoichiometric control compared to liquid analogs [1]. Its consistent purity profile across vendors further ensures reproducible outcomes in process development and manufacturing.

Synthesis of Novel Crop Protection Agents

The trifluoromethyl group is a privileged motif in agrochemicals due to its metabolic stability and enhanced bioavailability [1]. 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine provides a direct entry to CF3-pyrimidine scaffolds that are prevalent in modern fungicides and herbicides. Its use as an intermediate enables the exploration of new chemical space in pest control research.

Application
Selection Property
Validation Focus
Late-stage diversification in medicinal chemistry
SNAr reactivity for amine/alcohol/thiol coupling
Reaction conditions and functional group tolerance
Scalable process chemistry synthesis
Solid-state handling and multi-vendor purity consistency
Stoichiometric reproducibility and lot-to-lot purity verification
Crop protection agent synthesis
CF₃-pyrimidine scaffold for metabolic stability research
Target pest selectivity and environmental fate profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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